Prodrug Design Enables Oral Administration: 170× Higher Lipophilicity and 2.7–5.5× Higher Bioavailability Versus Parent Melagatran
Ximelagatran was engineered as a double prodrug specifically to overcome the negligible oral absorption of its active metabolite melagatran. Direct comparison of physicochemical properties demonstrates that ximelagatran exhibits a 170-fold higher octanol-water partition coefficient than melagatran and is uncharged at intestinal pH [1]. This translates to an 80-fold higher permeability coefficient across Caco-2 cell monolayers [1]. Consequently, oral ximelagatran yields melagatran bioavailability of approximately 20%, which is 2.7 to 5.5 times higher than the 3–7% achieved with direct oral administration of melagatran [2][3].
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 170-fold higher than melagatran; uncharged at intestinal pH |
| Comparator Or Baseline | Melagatran (charged at intestinal pH, baseline = 1×) |
| Quantified Difference | 170× increase |
| Conditions | Physicochemical measurement; octanol-water partitioning |
Why This Matters
This prodrug conversion enables oral dosing of a thrombin inhibitor that would otherwise require parenteral administration, directly impacting formulation strategy and patient administration route selection.
- [1] Gustafsson D, et al. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects. Thromb Res. 2001;101(3):171-181. doi:10.1016/S0049-3848(00)00396-0 View Source
- [2] Gustafsson D. Oral direct thrombin inhibitors in clinical development. J Intern Med. 2003;254(4):322-334. doi:10.1046/j.1365-2796.2003.01225.x View Source
- [3] Kereiakes DJ. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition. Rev Cardiovasc Med. 2004;5 Suppl 5:S4-S11. View Source
